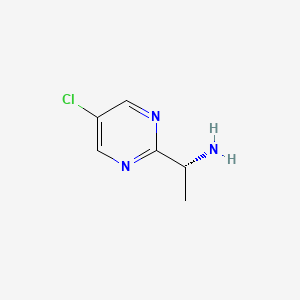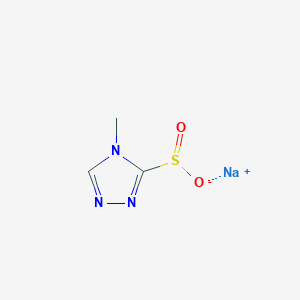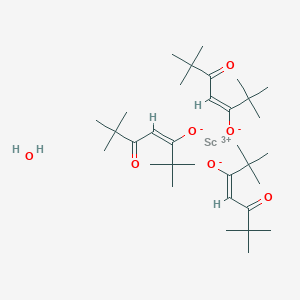
Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate is a coordination compound of scandium. It is often used in various scientific research applications due to its unique properties. The compound is known for its high purity and is typically used as a catalyst in various chemical reactions .
Métodos De Preparación
The synthesis of Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate involves the reaction of scandium salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction is typically carried out under controlled conditions to ensure high purity and yield. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of scandium.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups. Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen or lithium aluminum hydride, and various ligands for substitution reactions. .
Aplicaciones Científicas De Investigación
Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate is widely used in scientific research due to its versatility:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound is used in the study of biological systems, particularly in understanding metal-ligand interactions.
Industry: The compound is used in the production of high-performance materials, including advanced ceramics and electronic components
Mecanismo De Acción
The mechanism by which Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate exerts its effects involves the coordination of scandium with the ligands. This coordination alters the electronic properties of the scandium ion, making it more reactive in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate is unique due to its high purity and specific coordination environment. Similar compounds include:
Yttrium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Similar in structure but with yttrium instead of scandium.
Lanthanum(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Another similar compound with lanthanum.
Nickel(II)bis(2,2,6,6-tetramethyl-3,5-heptanedionate): A similar compound with nickel, but with different coordination properties. These compounds share similar ligands but differ in their central metal ions, leading to different reactivity and applications
Propiedades
Fórmula molecular |
C33H59O7Sc |
|---|---|
Peso molecular |
612.8 g/mol |
Nombre IUPAC |
scandium(3+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate |
InChI |
InChI=1S/3C11H20O2.H2O.Sc/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h3*7,12H,1-6H3;1H2;/q;;;;+3/p-3/b3*8-7+;; |
Clave InChI |
STAICWMCLISAER-YCLPLZAJSA-K |
SMILES isomérico |
CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.O.[Sc+3] |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Sc+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



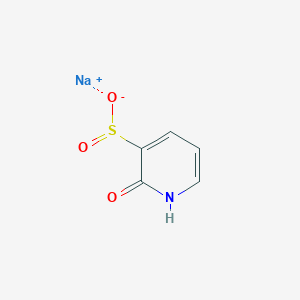
![2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B13119620.png)
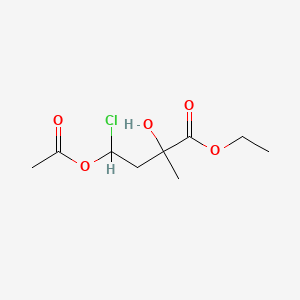
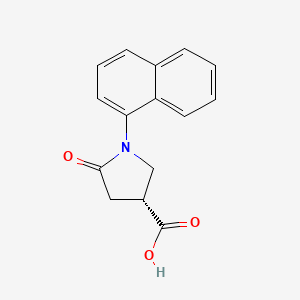
![6-Fluorobenzo[e][1,2,4]triazin-3-amine](/img/structure/B13119648.png)
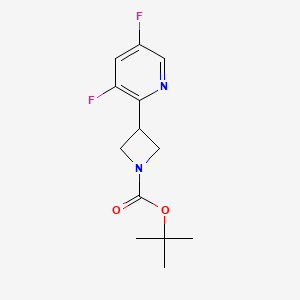
![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)
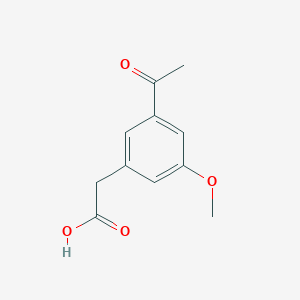

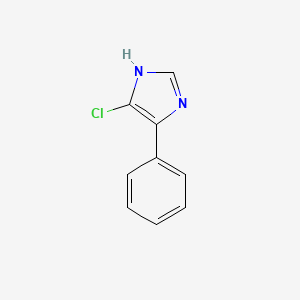
![10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
